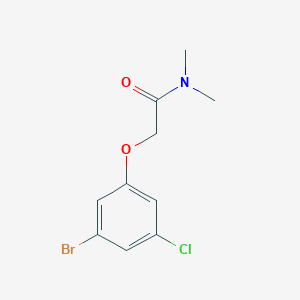

2-(3-Bromo-5-chlorophenoxy)-N,N-dimethylacetamide

Description

2-(3-Bromo-5-chlorophenoxy)-N,N-dimethylacetamide is a halogenated acetamide derivative characterized by a phenoxy group substituted with bromine (at position 3) and chlorine (at position 5), coupled to an N,N-dimethylacetamide moiety. The N,N-dimethylacetamide group is a common feature in agrochemicals and pharmaceuticals, influencing solubility and metabolic stability .

Properties

IUPAC Name |

2-(3-bromo-5-chlorophenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO2/c1-13(2)10(14)6-15-9-4-7(11)3-8(12)5-9/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKLVXOIJCLULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Bromo-5-chlorophenoxy)-N,N-dimethylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a bromo and a chloro substituent on a phenoxy group, linked to a dimethylacetamide moiety. This unique structure may contribute to its biological activity through mechanisms such as enzyme inhibition or receptor modulation.

Anticancer Activity

A study investigated the anticancer potential of structurally related compounds, noting that modifications in the chemical structure can enhance their efficacy against glioblastoma cells. The results suggested that certain amides could exhibit moderate to low anti-glioblastoma activity at concentrations around 25 µM .

Table 1: Anticancer Activity of Related Compounds

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HR1 | 25 | Moderate |

| HR2 | 25 | Low |

| HR3 | 25 | Moderate |

Mechanistic Studies

The mechanism of action for compounds similar to 2-(3-Bromo-5-chlorophenoxy)-N,N-dimethylacetamide often involves interactions with cellular membranes and potential modulation of signaling pathways. For instance, studies have shown that certain derivatives can influence mitochondrial respiration and cellular membrane fluidity, which may play a role in their anticancer effects .

Toxicological Profile

Understanding the safety profile is crucial for any compound intended for therapeutic use. Data suggest that related compounds exhibit varying degrees of toxicity depending on their structure. For instance, N,N-Dimethylacetamide (DMAC), a structural component of the compound , has been studied extensively for its toxicological effects. In repeated dose studies, DMAC was found to have no significant mutagenic effects but did show some developmental toxicity at high doses .

Case Studies

While direct case studies on 2-(3-Bromo-5-chlorophenoxy)-N,N-dimethylacetamide are scarce, analogous compounds have been assessed for their biological activities. For example, a study focusing on aryl propionamide scaffolds demonstrated varying degrees of androgen receptor (AR) agonist activity. The introduction of electron-withdrawing groups significantly impacted the agonistic activity of these compounds .

Table 2: AR Activity of Related Compounds

| Compound | EC50 (nM) | Efficacy (%) |

|---|---|---|

| DHT | 3.1 | 100 |

| Ostarine | 1.7 | 85.8 |

| Compound A | 28.1 | 46.1 |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 2-(3-Bromo-5-chlorophenoxy)-N,N-dimethylacetamide in anticancer therapies. Modifications to the structure have been shown to improve stability and solubility, leading to enhanced efficacy against various cancer cell lines. For instance, related compounds have demonstrated significant cytotoxic effects in glioblastoma models, indicating that structural modifications can yield promising anticancer agents .

Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes involved in cancer metabolism. High-throughput screening campaigns have identified similar compounds that inhibit branched-chain amino acid transaminases (BCAT1/2), which are crucial for cancer cell proliferation. This suggests that 2-(3-Bromo-5-chlorophenoxy)-N,N-dimethylacetamide could be explored for its inhibitory effects on metabolic pathways critical for tumor growth .

Pharmacokinetic Studies

Pharmacokinetic properties are essential for drug development, and studies have indicated that compounds with similar structures possess favorable characteristics such as adequate permeability across biological membranes and potential for central nervous system (CNS) penetration. These properties are crucial for the treatment of brain tumors where effective drug delivery is often a challenge .

Case Study 1: Antitumor Efficacy

In a study investigating the anticancer properties of modified amides, compounds structurally related to 2-(3-Bromo-5-chlorophenoxy)-N,N-dimethylacetamide were tested on glioblastoma cells. Results showed that specific modifications led to increased apoptosis and reduced cell viability at lower concentrations compared to traditional chemotherapeutics .

Case Study 2: Enzyme Activity Modulation

Another study focused on the modulation of enzyme activities related to cancer metabolism revealed that certain derivatives exhibited potent inhibition of BCAT enzymes. This inhibition correlated with decreased proliferation rates in cancer cells, suggesting a viable therapeutic pathway for further exploration .

Data Tables

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine and chlorine in the target compound may increase lipophilicity compared to dichloro or fluoro analogs, influencing membrane permeability in biological systems .

- Positional Isomerism: The meta and para positions of halogens (3-Br, 5-Cl) could alter steric and electronic interactions compared to ortho-substituted analogs like 2-(2,4-Dichlorophenoxy)-N,N-dimethylacetamide .

Physicochemical Properties

- Solubility: The N,N-dimethylacetamide group enhances solubility in polar aprotic solvents (e.g., N,N-dimethylacetamide itself is a solvent for polymers ). However, bromine and chlorine substituents may reduce aqueous solubility compared to non-halogenated analogs.

- Stability: Halogenated phenoxy groups are generally resistant to hydrolysis, but bromine’s lower electronegativity compared to chlorine may slightly increase reactivity .

Toxicity and Environmental Impact

- N,N-Dimethylacetamide: Known for percutaneous absorption, necessitating biological monitoring in occupational settings .

- Halogenated Byproducts : Bromine and chlorine may contribute to environmental persistence, requiring degradation studies akin to those for 2,4-D analogs .

Preparation Methods

Halogenated Phenol Intermediate Synthesis

The 3-bromo-5-chlorophenol or its corresponding aniline derivative is prepared by selective bromination and chlorination of phenol or aniline precursors. Bromination is often achieved using brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) at controlled low temperatures (0 to −20 °C) to avoid over-bromination.

| Parameter | Typical Conditions |

|---|---|

| Brominating agent | N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin |

| Solvent | DMAc or DMF |

| Temperature | 0 to −20 °C |

| Reaction time | 16 hours |

| Work-up | Aqueous quench, extraction with ethyl acetate, drying over Na2SO4 |

This step yields selectively brominated and chlorinated phenols or anilines, which serve as key intermediates.

Formation of Phenoxy Intermediate via Nucleophilic Substitution

The phenoxy linkage is formed by nucleophilic aromatic substitution (SNAr) of the halogenated phenol with an appropriate acetamide or alkylating agent. For example, potassium carbonate is used as a base in DMF or DMAc solvent systems to deprotonate the phenol and facilitate substitution with haloacetamide derivatives.

A representative reaction involves:

- Reacting 3-bromo-5-chlorophenol with N,N-dimethylchloroacetamide or an equivalent haloacetamide

- Using potassium carbonate as base

- Heating the mixture at 60 to 100 °C for several hours (3–16 h)

| Parameter | Typical Conditions |

|---|---|

| Phenol derivative | 3-Bromo-5-chlorophenol |

| Alkylating agent | N,N-dimethylchloroacetamide |

| Base | Potassium carbonate (K2CO3) |

| Solvent | DMF or DMAc |

| Temperature | 60–100 °C |

| Reaction time | 3–16 hours |

| Purification | Extraction, silica gel chromatography |

This method yields the desired 2-(3-bromo-5-chlorophenoxy)-N,N-dimethylacetamide with good selectivity and yield.

Amide Formation via Acylation

Alternatively, the N,N-dimethylacetamide moiety can be introduced by acylation of the phenoxy intermediate with acyl chlorides or anhydrides under mild conditions. This involves:

- Reacting the phenoxy intermediate with dimethylacetamide or its activated derivatives

- Using coupling agents or bases such as triethylamine

- Conducting the reaction in anhydrous solvents like DMF or DMAc

This step is often integrated with the nucleophilic substitution to streamline synthesis.

Detailed Reaction Example

A typical synthetic procedure adapted from literature is as follows:

Bromination of 3-chlorophenol : 3-chlorophenol is dissolved in DMAc, cooled to −20 °C, and treated with 1,3-dibromo-5,5-dimethylhydantoin. The mixture is stirred for 16 h at low temperature. The reaction is quenched with water, extracted with ethyl acetate, washed, dried, and concentrated to yield 3-bromo-5-chlorophenol.

Nucleophilic substitution : The obtained 3-bromo-5-chlorophenol (1 eq) is dissolved in DMF, potassium carbonate (2 eq) is added, followed by N,N-dimethylchloroacetamide (1.2 eq). The mixture is heated at 60–100 °C for 3–6 h. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, filtered, and concentrated.

Purification : The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate and hexane to afford pure 2-(3-bromo-5-chlorophenoxy)-N,N-dimethylacetamide as a crystalline solid.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (0.55 eq) | DMAc | −20 °C | 16 h | Low temp to avoid over-bromination |

| Nucleophilic substitution | 3-bromo-5-chlorophenol, K2CO3 (2 eq), N,N-dimethylchloroacetamide (1.2 eq) | DMF or DMAc | 60–100 °C | 3–6 h | Base-mediated SNAr reaction |

| Purification | Silica gel chromatography | Ethyl acetate/Hexane gradient | Room temp | — | To isolate pure product |

Analytical and Research Findings

Yield and Purity : Typical yields range from 70% to 90% depending on reaction scale and purification efficiency. Purity is confirmed by chromatographic methods and mass spectrometry (MS: m/z consistent with molecular ion).

Reaction Monitoring : TLC and HPLC are used to monitor reaction progress. Low temperature bromination minimizes side products.

Solvent Choice : Polar aprotic solvents such as DMF and DMAc are preferred for their ability to solubilize reagents and promote nucleophilic substitution.

Base Selection : Potassium carbonate is effective for phenol deprotonation without causing side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.